molecular formula C14H13ClN4O2S B2637770 ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate CAS No. 565179-70-6

ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

Cat. No.: B2637770
CAS No.: 565179-70-6
M. Wt: 336.79
InChI Key: VMAIPFWLYBTYKB-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. It can also interact with DNA and proteins, disrupting cellular processes in pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the core structure but lacks the ethyl acetate group.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: An isomer with different ring fusion.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Another isomer with a different triazole ring position.

Uniqueness

Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl acetate group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Biological Activity

Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate (CAS Number: 565179-70-6) is a compound belonging to the class of triazolo-thiadiazines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H13ClN4O2S
  • Molecular Weight : 320.79 g/mol
  • CAS Number : 565179-70-6

This compound features a triazole ring fused with a thiadiazine moiety, which is responsible for its varied biological activities.

Pharmacological Properties

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • Compounds within the triazolo-thiadiazine family have shown promise as potential anticancer agents. Studies indicate that derivatives can inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines .
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy is attributed to the disruption of microbial cell walls and inhibition of essential enzymes .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Enzyme Inhibition :
    • This compound has been studied for its inhibitory effects on several enzymes including carbonic anhydrase and cholinesterase .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analyses have been crucial in understanding how modifications to the triazolo-thiadiazine structure influence biological activity. Key findings include:

  • Substituents on the phenyl ring significantly affect anticancer potency.
  • The presence of electron-withdrawing groups enhances enzyme inhibition activity.

These insights guide the design of more potent derivatives for targeted therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tubulin polymerization
AntimicrobialEfficacy against bacterial strains
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionInhibition of carbonic anhydrase

Table 2: Structure–Activity Relationship Insights

ModificationEffect on ActivityReference
Electron-withdrawing groupsIncreased potency against cancer cells
Alkyl substituentsEnhanced enzyme inhibition

Case Study 1: Anticancer Efficacy

In a study evaluating various triazolo-thiadiazine derivatives for their anticancer activity, this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to microtubule destabilization and subsequent apoptosis induction in treated cells .

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of several thiadiazine derivatives. This compound showed notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial spectrum .

Properties

IUPAC Name

ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-9-8-22-14-17-16-13(19(14)18-9)10-5-3-4-6-11(10)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAIPFWLYBTYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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